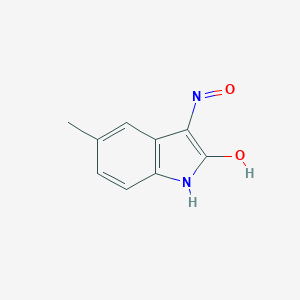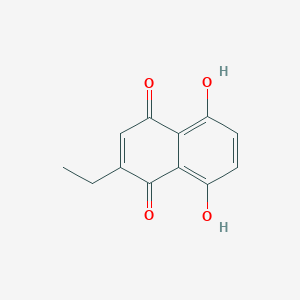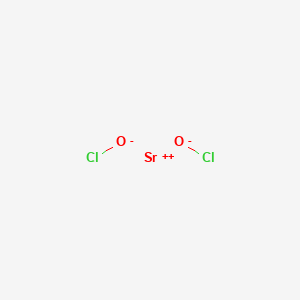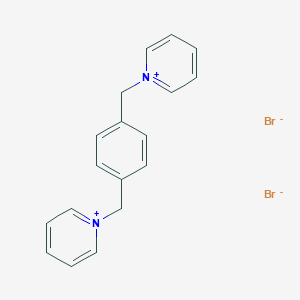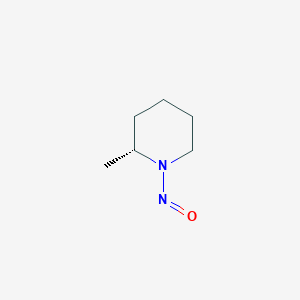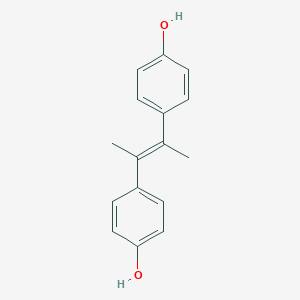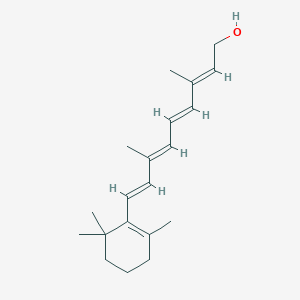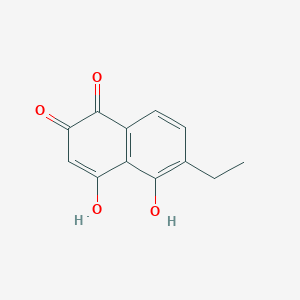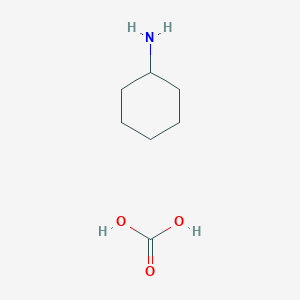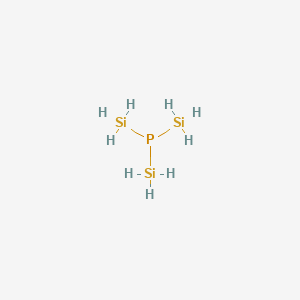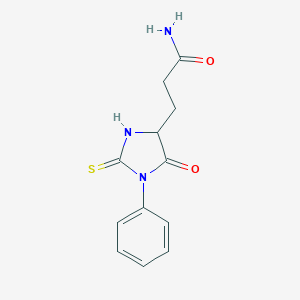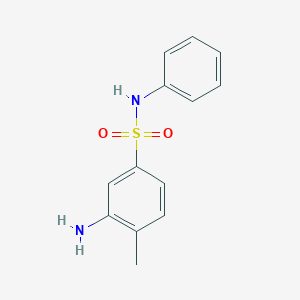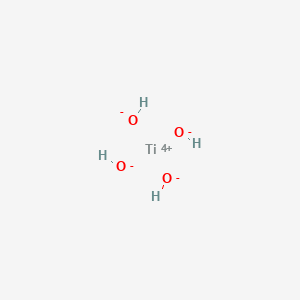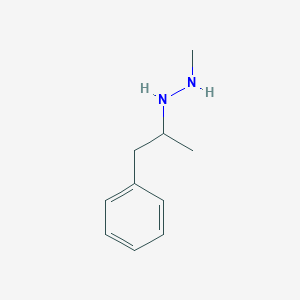
1-Methyl-2-(1-phenylpropan-2-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(1-phenylpropan-2-yl)hydrazine, also known as IPPH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. IPPH is a hydrazine derivative that is structurally similar to other psychostimulant drugs, such as amphetamines and methylphenidate. However, unlike these drugs, IPPH has not been widely used for recreational or medicinal purposes. Instead, it has been primarily studied for its potential as a research tool in various scientific fields.
Mécanisme D'action
The exact mechanism of action of 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine is not yet fully understood. However, it is thought to act as a dopamine reuptake inhibitor, similar to other psychostimulant drugs. This property is thought to underlie its psychostimulant effects and its potential as a research tool.
Effets Biochimiques Et Physiologiques
1-Methyl-2-(1-phenylpropan-2-yl)hydrazine has been shown to have a range of biochemical and physiological effects, similar to other psychostimulant drugs. For example, it has been reported to increase dopamine and norepinephrine levels in the brain, leading to increased alertness, focus, and motivation. It has also been shown to increase heart rate and blood pressure, which can have both positive and negative effects depending on the context.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine in lab experiments is its ability to selectively target dopamine reuptake, without affecting other neurotransmitters. This property makes it useful in studies investigating the role of dopamine in various physiological and psychological processes. Another advantage of 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine is its relatively low toxicity compared to other psychostimulant drugs. However, there are also limitations to using 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine in lab experiments. For example, its effects can be highly variable depending on the dosage and the individual, which can make it difficult to interpret results.
Orientations Futures
There are several potential future directions for research on 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine. One area of interest is its potential applications in the treatment of various psychiatric and neurological disorders, such as ADHD and depression. Another area of interest is its potential as a research tool in studies investigating the role of dopamine in various physiological and psychological processes. Additionally, there is a need for further research on the safety and long-term effects of 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine, particularly in the context of prolonged use.
Méthodes De Synthèse
The synthesis of 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine is a complex process that involves several steps. The most common method for synthesizing 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine involves the reaction of 2-bromopropiophenone with hydrazine hydrate in the presence of a catalyst. The resulting product is then subjected to further purification steps to obtain pure 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine. Other methods for synthesizing 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine have also been reported, but the above-mentioned method is the most widely used.
Applications De Recherche Scientifique
1-Methyl-2-(1-phenylpropan-2-yl)hydrazine has been primarily studied for its potential applications in scientific research. It has been reported to have a range of properties that make it useful as a research tool. For example, 1-Methyl-2-(1-phenylpropan-2-yl)hydrazine has been shown to have psychostimulant effects, similar to other drugs such as amphetamines and methylphenidate. This property has made it useful in studies investigating the neurochemical mechanisms underlying addiction and drug abuse.
Propriétés
Numéro CAS |
14198-18-6 |
|---|---|
Nom du produit |
1-Methyl-2-(1-phenylpropan-2-yl)hydrazine |
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
1-methyl-2-(1-phenylpropan-2-yl)hydrazine |
InChI |
InChI=1S/C10H16N2/c1-9(12-11-2)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 |
Clé InChI |
JBDZQSSWXOTFDA-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NNC |
SMILES canonique |
CC(CC1=CC=CC=C1)NNC |
Synonymes |
1-Methyl-2-(α-methylphenethyl)hydrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



